Altanserin hydrochloride

Beschreibung

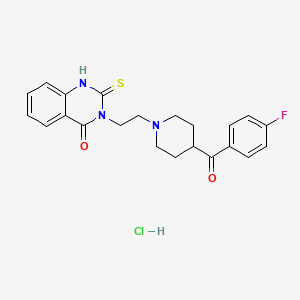

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S.ClH/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29;/h1-8,16H,9-14H2,(H,24,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPLMAMMZZOEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042592 |

Source

|

| Record name | Altanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135280-78-2 |

Source

|

| Record name | Altanserin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135280782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altanserin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTANSERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL9717F5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altanserin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altanserin (B1665730) hydrochloride is a potent and selective ligand for the serotonin (B10506) 2A (5-HT2A) receptor, a key G protein-coupled receptor (GPCR) implicated in a myriad of neurological and psychiatric conditions. Historically classified as a neutral antagonist, recent evidence has redefined its pharmacological profile, revealing a more complex mechanism of action characterized by biased signaling. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways modulated by altanserin. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the intricate signaling cascades, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The serotonergic system, and particularly the 5-HT2A receptor, is a focal point of modern neuropharmacology. Ligands that interact with this receptor are crucial tools for both basic research and as potential therapeutics for disorders ranging from schizophrenia and depression to anxiety. Altanserin has long been utilized as a prototypical 5-HT2A antagonist and, when radiolabeled with fluorine-18 (B77423) ([18F]altanserin), as a premier radioligand for positron emission tomography (PET) imaging to quantify 5-HT2A receptor density in the brain.[1][2] This guide delves into the nuanced mechanism of action of altanserin, moving beyond its simple antagonist label to explore its role as a biased inverse agonist.

Receptor Binding Profile

Altanserin exhibits high affinity and selectivity for the 5-HT2A receptor. Its binding affinity, represented by the inhibition constant (Ki), is significantly lower for the 5-HT2A receptor compared to other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is fundamental to its utility as a specific pharmacological tool.

Table 1: Binding Affinity of Altanserin Hydrochloride for Various Receptors

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.13 | [3] |

| 5-HT2A | 0.3 | [4] |

| α1 | 4.55 | [3] |

| 5-HT2C | 6.0 | [4] |

| 5-HT7 | 15 | [4] |

| 5-HT2C | 40 | [3] |

| D2 | 62 | [3] |

| 5-HT1A | 1570 | [3] |

| 5-HT6 | 1756 | [4] |

Core Mechanism: Biased Signaling at the 5-HT2A Receptor

The 5-HT2A receptor is known to couple to multiple intracellular G protein signaling pathways, primarily the canonical Gαq/11 pathway and a non-canonical Gαi/o pathway.[1][5] Recent studies have revealed that altanserin does not act as a simple neutral antagonist that blocks agonist binding without affecting receptor conformation. Instead, it exhibits biased signaling, preferentially modulating one downstream pathway over another.

Specifically, altanserin acts as an inverse agonist on the Gαi1 protein pathway.[1][5] This means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the 5-HT2A receptor, specifically inhibiting its coupling to Gαi1. Conversely, altanserin has been shown to act as a neutral antagonist at the Gαq/11 pathway, blocking agonist-induced activation without affecting the basal activity of this pathway.[1][6]

This biased signaling is a critical aspect of altanserin's mechanism of action and has significant implications for its use as a research tool and for the design of novel therapeutics targeting the 5-HT2A receptor.

Gαq/11 Pathway (Neutral Antagonism)

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Altanserin blocks agonist-induced activation of this pathway but does not alter its basal activity.

Gαi1 Pathway (Inverse Agonism)

The non-canonical pathway involves the coupling of the 5-HT2A receptor to Gαi1 proteins.[1][5] This pathway is thought to be involved in the hallucinogenic effects of certain 5-HT2A agonists. Altanserin demonstrates inverse agonism at this pathway, meaning it actively reduces the basal level of Gαi1 activation by the 5-HT2A receptor, even in the absence of an agonist. This inhibitory action on a constitutively active pathway is a key feature of its mechanism.

Experimental Protocols

The characterization of altanserin's mechanism of action relies on several key experimental techniques. The following sections provide detailed methodologies for two of the most important assays.

[35S]GTPγS Binding Assay for G Protein Coupling

This functional assay measures the activation of G proteins by GPCRs. It utilizes the non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated Gα subunits.[7] An increase in [35S]GTPγS binding indicates agonism, while a decrease in basal binding signifies inverse agonism.

Objective: To determine the effect of altanserin on basal and agonist-stimulated [35S]GTPγS binding to specific Gα subunits (Gαq/11 and Gαi1) coupled to the 5-HT2A receptor in human brain tissue.

Materials:

-

Postmortem human prefrontal cortex tissue

-

Homogenization buffer: 50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT, 250 mM sucrose, pH 7.4

-

Centrifugation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 7.4

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP (Guanosine diphosphate)

-

This compound

-

5-HT (serotonin) or other 5-HT2A agonist

-

Antibodies specific for Gαq/11 and Gαi1

-

Protein A-coated scintillation proximity assay (SPA) beads

-

96-well microplates

-

Microplate scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize frozen human prefrontal cortex tissue in 30 volumes of ice-cold homogenization buffer using a glass/Teflon grinder.

-

Centrifuge the homogenate at 1,100 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh, cold centrifugation buffer.

-

Repeat the centrifugation and resuspension steps twice more.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

Store membrane preparations at -80°C until use.

-

-

[35S]GTPγS Binding Assay:

-

In a 96-well plate, add the following in order:

-

50 µL of assay buffer or altanserin at various concentrations.

-

20 µL of vehicle or 5-HT agonist.

-

100 µL of membrane suspension (10-20 µg of protein).

-

10 µL of GDP (final concentration 10 µM).

-

-

Pre-incubate for 15-20 minutes at 30°C.

-

Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by adding 50 µL of the appropriate Gα subunit-specific antibody and incubate for 2 hours at 4°C.

-

Add 50 µL of a suspension of Protein A-coated SPA beads and incubate for a further 2 hours at 4°C with agitation.

-

Centrifuge the plates at 500 x g for 5 minutes.

-

Measure the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are expressed as a percentage of basal [35S]GTPγS binding.

-

Concentration-response curves are fitted using non-linear regression to determine EC50 (for agonists) or IC50 (for inverse agonists) values.

-

[18F]Altanserin Positron Emission Tomography (PET) Imaging

PET imaging with [18F]altanserin allows for the in vivo quantification and visualization of 5-HT2A receptor density in the brain.[8][9] A bolus/infusion approach is often used to achieve a steady state of the radiotracer in the blood and brain, enabling reliable quantification.

Objective: To quantify 5-HT2A receptor binding potential in the human brain using [18F]altanserin PET with a bolus/infusion paradigm.

Materials:

-

[18F]altanserin produced in a cyclotron and purified via HPLC.[10]

-

PET scanner.

-

Arterial and/or venous line for blood sampling and radiotracer administration.

-

Automated blood sampling system.

-

Gamma counter for measuring radioactivity in blood samples.

-

HPLC system for metabolite analysis.

Methodology:

-

Subject Preparation:

-

Subjects fast for at least 4 hours prior to the scan.

-

An intravenous line is placed for radiotracer administration and a second line (arterial or venous) for blood sampling.

-

The subject is positioned in the PET scanner with their head immobilized.

-

A transmission scan is performed for attenuation correction.

-

-

Radiotracer Administration and PET Scan:

-

A bolus of [18F]altanserin is administered intravenously, followed immediately by a constant infusion. A typical bolus/infusion ratio is 1.75 hours to achieve rapid steady state.[8]

-

Dynamic PET scanning begins with the bolus injection and continues for the duration of the study (e.g., 90-120 minutes).

-

Arterial or arterialized venous blood samples are collected throughout the scan to measure the concentration of [18F]altanserin and its metabolites in the plasma (the input function).

-

-

Blood Sample Analysis:

-

Whole blood and plasma radioactivity are measured using a gamma counter.

-

Plasma samples are analyzed by HPLC to separate the parent [18F]altanserin from its radiolabeled metabolites.

-

The fraction of parent radiotracer in plasma over time is determined.

-

-

Image Reconstruction and Analysis:

-

PET data are reconstructed into a series of 3D images over time, corrected for attenuation, scatter, and radioactive decay.

-

Regions of interest (ROIs) are drawn on the PET images, often co-registered with the subject's MRI, for various brain regions (e.g., frontal cortex, cingulate cortex, cerebellum).

-

The cerebellum is typically used as a reference region as it is considered to have a negligible density of 5-HT2A receptors.

-

Kinetic modeling (e.g., using a simplified reference tissue model or graphical analysis with the metabolite-corrected plasma input function) is applied to the time-activity curves of the ROIs to calculate the binding potential (BPND), an index of receptor density.

-

Conclusion

This compound is a highly selective 5-HT2A receptor ligand whose mechanism of action is more complex than that of a simple neutral antagonist. Its biased signaling, characterized by inverse agonism at the Gαi1 pathway and neutral antagonism at the Gαq/11 pathway, makes it a unique and valuable tool for dissecting the roles of these distinct signaling cascades in health and disease. The experimental protocols detailed in this guide provide a framework for the continued investigation of altanserin and other 5-HT2A receptor ligands. A thorough understanding of its nuanced pharmacology is essential for its proper application in research and for the development of the next generation of safer and more effective therapeutics targeting the serotonergic system.

References

- 1. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altanserin - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain [pubmed.ncbi.nlm.nih.gov]

- 6. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visualisation of loss of 5-HT2A receptors with age in healthy volunteers using [18F]altanserin and positron emission tomographic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Altanserin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altanserin (B1665730) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] This property has established it as an invaluable tool in neuroscience research, particularly for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET) when labeled with fluorine-18 (B77423). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of Altanserin hydrochloride, tailored for professionals in drug development and scientific research. The document details experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to illustrate key pathways and processes.

Discovery and Development

Altanserin was developed by Janssen Pharmaceutica and is recognized as a selective 5-HT2A receptor antagonist.[2] Its development was a significant step forward in the study of the serotonergic system, providing a high-affinity ligand for the 5-HT2A receptor. This selectivity allows for the specific investigation of this receptor's role in various physiological and pathological processes.

Pharmacological Profile

This compound exhibits high affinity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as a specific research tool.

Binding Affinity

The binding affinity of Altanserin for various receptors is summarized in the table below. The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity.

| Receptor | Ki (nM) |

| 5-HT2A | 0.13[3] |

| α1 | 4.55 |

| 5-HT2C | 6.0[4], 40 |

| D2 | 62 |

| 5-HT1A | 1570 |

| 5-HT6 | 1756[4] |

| 5-HT7 | 15[4] |

Table 1: Binding affinities (Ki) of Altanserin for various neurotransmitter receptors. Data compiled from multiple sources.

Mechanism of Action

Altanserin acts as a competitive antagonist at the 5-HT2A receptor. In its primary signaling cascade, the 5-HT2A receptor couples to the Gq/11 protein.[5] Activation by an agonist, such as serotonin, initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5][6] Altanserin, by binding to the receptor, prevents this agonist-induced activation and the subsequent signaling events. The 5-HT2A receptor can also signal through a β-arrestin pathway.[6]

Caption: 5-HT2A Receptor Signaling Pathway and Altanserin's Antagonistic Action.

Synthesis of this compound

The synthesis of Altanserin can be achieved through a multi-step process. The core of the molecule is a quinazolin-4-one ring system.

Synthesis of the Quinazolin-4-one Core

A common method for the synthesis of the quinazolin-4-one core involves the reaction of anthranilic acid with an appropriate amide or a related compound.

Synthesis of Non-radiolabeled this compound

The synthesis of Altanserin involves the coupling of a substituted piperidine (B6355638) moiety with the quinazolin-4-one core. A general synthetic scheme is outlined below. The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Caption: General Synthesis Workflow for this compound.

Radiosynthesis of [18F]Altanserin

The radiosynthesis of [18F]Altanserin is crucial for its use in PET imaging. The most common method involves the nucleophilic substitution of a nitro precursor (nitro-altanserin) with [18F]fluoride.

-

[18F]Fluoride Production and Drying: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction and trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The solvent is removed by azeotropic distillation with acetonitrile.[8]

-

Labeling Reaction: The dried [18F]fluoride-Kryptofix complex is reacted with the nitro-altanserin (B147780) precursor in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at an elevated temperature (e.g., 150°C).[8][9]

-

Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) to isolate [18F]Altanserin.[8][9]

-

Formulation: The purified [18F]Altanserin is formulated in a physiologically compatible solution for injection.

| Parameter | Value | Reference |

| Radiochemical Yield (EOB) | 23-25% | [9] |

| Radiochemical Yield (non-decay corrected) | 20% ± 4% | [8] |

| Radiochemical Purity | >97% | [8] |

| Synthesis Time | ~75 min | [9] |

| Specific Activity | 95 ± 91 GBq/μmol | [8] |

Table 2: Radiosynthesis parameters for [18F]Altanserin.

Applications in Research

The primary application of Altanserin, particularly its radiolabeled form, is in the field of neuroimaging. [18F]Altanserin PET allows for the in vivo quantification and visualization of 5-HT2A receptor density in the brain.[1] This has been instrumental in studying the role of these receptors in various neuropsychiatric disorders, including depression, schizophrenia, and neurodegenerative diseases.[1]

Conclusion

This compound remains a cornerstone tool for the investigation of the 5-HT2A receptor. Its high affinity and selectivity, combined with well-established synthesis protocols for its radiolabeled form, ensure its continued importance in neuroscience research. This guide provides a comprehensive overview of its discovery, synthesis, and pharmacological properties to aid researchers and drug development professionals in their work with this important compound.

References

- 1. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altanserin - Wikipedia [en.wikipedia.org]

- 3. Multicompartmental study of fluorine-18 altanserin binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Profile of Altanserin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altanserin (B1665730) is a potent and selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1] Labeled with the isotope fluorine-18 (B77423), it is widely utilized as a radioligand in positron emission tomography (PET) studies to investigate the distribution and density of 5-HT2A neuroreceptors in the brain.[1] Its high affinity for the 5-HT2A receptor makes it an invaluable tool in neuroscience research, particularly in studies related to neuropsychiatric disorders where the serotonergic system is implicated. This technical guide provides an in-depth overview of the binding profile of Altanserin hydrochloride, including its affinity for various neurotransmitter receptors, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Receptor Binding Profile of this compound

The binding affinity of this compound has been characterized across a range of neurotransmitter receptors. The following tables summarize the quantitative binding data, primarily expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Serotonin Receptor Subtypes

Altanserin demonstrates high affinity and selectivity for the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) | Species/Tissue | Notes |

| 5-HT2A | 0.13 - 0.3 | Cloned Human/Rat | High affinity; antagonist functionality.[2][3][4] |

| 5-HT2C | 6.0 | Cloned Human | Moderate affinity.[2] |

| 5-HT7 | 15 | Cloned Human | Lower affinity.[2] |

| 5-HT6 | 1756 | Cloned Human | Very low affinity.[2] |

Adrenergic, Dopamine (B1211576), and Histamine (B1213489) Receptors

The binding affinity of Altanserin for adrenergic, dopamine, and histamine receptors is not as extensively characterized in publicly available literature, suggesting a high degree of selectivity for the serotonin 5-HT2A receptor.

| Receptor Family | Receptor Subtype | Ki (nM) | Species/Tissue | Notes |

| Adrenergic | α1 | Not significantly affected | Rat Brain | Studies using [18F]altanserin indicate its binding is not influenced by blocking α1-adrenergic receptors, suggesting low affinity.[3] |

| Dopamine | D1, D2, D3, D4, D5 | Not reported | - | Extensive searches of scientific literature did not yield specific binding affinity data for Altanserin at dopamine receptor subtypes. |

| Histamine | H1, H2, H3, H4 | Not reported | - | Extensive searches of scientific literature did not yield specific binding affinity data for Altanserin at histamine receptor subtypes. |

Experimental Protocols

The binding affinity of this compound is typically determined using radioligand binding assays. Below is a detailed methodology for a competitive binding assay to determine the Ki of Altanserin at the 5-HT2A receptor.

Radioligand Competitive Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of unlabeled this compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of 5-HT2A receptors (e.g., rat frontal cortex).

-

Radioligand: [3H]Ketanserin or [18F]Altanserin, a high-affinity radiolabeled antagonist for the 5-HT2A receptor.

-

Test Compound: this compound, unlabeled.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

In a series of tubes or a 96-well plate, add a constant concentration of the radioligand (typically at a concentration close to its Kd value).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive 5-HT2A antagonist, such as unlabeled ketanserin).

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Altanserin by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Altanserin concentration.

-

Determine the IC50 value (the concentration of Altanserin that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway of Altanserin at the 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can couple to different G proteins, primarily Gαq/11 and Gαi1. While agonist binding typically activates these pathways, Altanserin acts as an antagonist. Furthermore, it has been shown to exhibit inverse agonism at the Gαi1 pathway, meaning it reduces the basal activity of this pathway.

Caption: Altanserin's interaction with the 5-HT2A receptor and its downstream effects.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound like Altanserin.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. Altanserin - Wikipedia [en.wikipedia.org]

- 2. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multicompartmental study of fluorine-18 altanserin binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Altanserin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altanserin hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). Its high affinity for this receptor subtype has made it a valuable tool in neuroscience research, particularly in the in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET) when labeled with fluorine-18.[1] This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, focusing on its binding affinity, selectivity profile, and its interaction with the canonical 5-HT2A receptor signaling pathway. The information presented herein is intended to support researchers and drug development professionals in the effective use of Altanserin as a research tool.

Chemical Properties

This compound is a synthetic compound with the following chemical properties:

| Property | Value |

| Chemical Name | 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one hydrochloride |

| Molecular Formula | C22H22FN3O2S · HCl |

| Molecular Weight | 447.95 g/mol |

| CAS Number | 1135280-78-2 |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO to 20 mM with gentle warming. |

| Storage | Desiccate at +4°C. |

Binding Affinity and Selectivity

This compound exhibits high affinity for the 5-HT2A receptor and displays selectivity over a range of other neurotransmitter receptors. The binding affinity is typically determined through radioligand binding assays, where Altanserin competes with a radiolabeled ligand for binding to the target receptor. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

The following tables summarize the binding affinities of Altanserin for various receptors, compiled from multiple in vitro studies.

Table 1: Binding Affinity of Altanserin at Serotonin (B10506) (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT2A | 0.13 | [2] |

| 0.3 | [3] | |

| 5-HT2C | 40 | [2] |

| 6.0 | [3] | |

| 5-HT1A | 1570 | [2] |

| 5-HT6 | 1756 | [3] |

| 5-HT7 | 15 | [3] |

Table 2: Binding Affinity of Altanserin at Other Receptors

| Receptor Subtype | Ki (nM) | Reference |

| α1-adrenergic | 4.55 | [2] |

| D2 (dopamine) | 62 | [2] |

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist, such as [3H]-Ketanserin.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

[3H]-Ketanserin (Radioligand).

-

This compound (Test compound).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT2A antagonist like Ketanserin or Mianserin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding control.

-

Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Altanserin concentration.

-

Determine the IC50 value (the concentration of Altanserin that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the 5-HT2A receptor by an agonist, such as serotonin, initiates a signaling cascade that leads to the mobilization of intracellular calcium. Altanserin, as a competitive antagonist, blocks this signaling pathway by preventing the binding of serotonin to the receptor.

The canonical signaling pathway of the 5-HT2A receptor is as follows:

-

Agonist Binding: Serotonin binds to the 5-HT2A receptor.

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gq/11 protein. The Gαq subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Functional Assays

The antagonist activity of this compound at the 5-HT2A receptor can be quantified using in vitro functional assays that measure the downstream consequences of receptor activation.

Calcium Flux Assay

Objective: To determine the potency of this compound in inhibiting serotonin-induced increases in intracellular calcium.

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2A agonist (e.g., serotonin), the increase in intracellular calcium leads to a change in the fluorescence of the dye. An antagonist will inhibit this response in a concentration-dependent manner.

General Procedure:

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value of Altanserin by plotting the inhibition of the agonist-induced calcium response against the concentration of Altanserin.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To determine the potency of this compound in inhibiting serotonin-induced accumulation of inositol monophosphate (IP1).

Principle: Activation of the Gq/11 pathway leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).

General Procedure:

-

Cell Culture: Plate cells stably expressing the human 5-HT2A receptor in a multi-well plate.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound in the presence of LiCl.

-

Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist to stimulate the receptor.

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated IP1 using a commercially available detection kit (e.g., an HTRF-based kit).

-

Data Analysis: Determine the IC50 value of Altanserin by plotting the inhibition of the agonist-induced IP1 accumulation against the concentration of Altanserin.

Conclusion

This compound is a highly potent and selective 5-HT2A receptor antagonist. Its well-characterized in vitro binding profile makes it an excellent tool for probing the function of the 5-HT2A receptor. The detailed methodologies and understanding of its interaction with the 5-HT2A signaling pathway provided in this guide are intended to facilitate its effective use in research and drug discovery. Further characterization through functional assays will provide a more complete picture of its antagonist properties.

References

- 1. 76330-71-7 CAS MSDS (Altanserin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Altanserin Hydrochloride: A Technical Guide for Serotonin System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altanserin (B1665730) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key player in the central nervous system. Its high affinity and specificity have established it as an invaluable tool in neuroscience research, particularly for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes. When labeled with fluorine-18 (B77423) ([18F]), Altanserin becomes a critical radioligand for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET), allowing for the visualization and quantification of these receptors in the living brain.[1][2] This guide provides an in-depth overview of Altanserin hydrochloride, its binding profile, associated signaling pathways, and detailed experimental protocols for its use in serotonin system research.

Core Properties and Mechanism of Action

Altanserin is a quinazoline (B50416) derivative that acts as a competitive antagonist at the 5-HT2A receptor.[1][3] This means it binds to the same site as the endogenous ligand, serotonin, but does not activate the receptor, thereby blocking serotonin's effects. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins.[4][5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.[4][5][6] By blocking the initial binding of serotonin, Altanserin prevents the initiation of this entire downstream signaling pathway.

Quantitative Data: Binding Profile

The efficacy and selectivity of Altanserin are demonstrated by its binding affinities (Ki values) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Primary Function/Relevance |

| Serotonin 5-HT2A | 0.13 - 0.3 | Primary target; involved in mood, cognition, psychosis [7][8] |

| Serotonin 5-HT2C | 6.0 - 40 | Related subtype; involved in appetite, mood |

| Serotonin 5-HT1A | 1570 | Involved in anxiety, depression |

| Serotonin 5-HT6 | 1756 | Involved in cognition |

| Serotonin 5-HT7 | 15 | Involved in circadian rhythm, mood |

| Adrenergic α1 | 4.55 | Involved in blood pressure regulation, arousal |

| Dopamine (B1211576) D2 | 62 | Primary target for many antipsychotics |

Data compiled from multiple sources.[7] Ki values can vary slightly between different experimental conditions and tissue preparations.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The canonical signaling pathway initiated by 5-HT2A receptor activation, and consequently blocked by Altanserin, is depicted below.

Caption: 5-HT2A receptor signaling cascade via Gq/11, blocked by Altanserin.

Preclinical Drug Development Workflow

Altanserin is frequently used in preclinical research to validate new compounds targeting the 5-HT2A receptor. A typical workflow is outlined below.

Caption: Workflow for evaluating a novel 5-HT2A receptor drug candidate.

Experimental Protocols

In Vitro Receptor Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]Altanserin).

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex or cells expressing recombinant human 5-HT2A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

-

50 µL of various concentrations of the test compound (or vehicle for total binding).

-

50 µL of [3H]Altanserin at a final concentration near its Kd (e.g., 0.3 nM).[8]

-

50 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled Altanserin or Ketanserin) instead of the test compound.

-

-

Incubation and Termination:

-

Incubate the plate at 37°C for 30 minutes.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

Objective: To measure the effect of Altanserin administration on extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in a specific brain region of a freely moving animal.

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[9]

-

Implant a guide cannula stereotaxically, targeting the brain region of interest (e.g., prefrontal cortex or striatum).[9]

-

Secure the cannula with dental cement and anchor screws.[9] Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (with a semipermeable membrane) through the guide cannula.[9][10]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9][10]

-

Allow a stabilization period of 2-3 hours to establish a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant (e.g., perchloric acid).

-

-

Drug Administration and Sample Collection:

-

After collecting several baseline samples, administer this compound (e.g., 1 mg/kg, intraperitoneally).[11]

-

Continue collecting dialysate samples for several hours post-injection to monitor changes in neurotransmitter levels.

-

-

Sample Analysis:

-

Analyze the concentration of neurotransmitters and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

Express the results as a percentage of the average baseline concentration.

-

In Vivo PET Imaging with [18F]Altanserin

Objective: To quantify 5-HT2A receptor availability or occupancy in the brain.

Methodology:

-

Radioligand Synthesis:

-

Subject Preparation and Scanning:

-

Position the subject (human or animal) in the PET scanner. For animal studies, anesthesia is required.[14][15]

-

Perform a transmission scan for attenuation correction.[14]

-

Administer [18F]Altanserin intravenously. A bolus plus constant infusion method is often used to achieve steady-state equilibrium.[16][17] A typical human protocol might involve a bolus of ~200 MBq followed by a constant infusion of ~65 MBq/hour.[16]

-

Acquire dynamic PET data for a duration of 90-180 minutes.[15]

-

-

Blood Sampling and Metabolite Analysis (for full kinetic modeling):

-

If using a plasma input model, collect arterial blood samples throughout the scan.[14][15]

-

Separate plasma and measure total radioactivity.

-

Analyze plasma samples using HPLC to determine the fraction of radioactivity corresponding to the parent compound ([18F]Altanserin) versus its radiometabolites.[7][14]

-

-

Image Reconstruction and Data Analysis:

-

Reconstruct the dynamic PET data into a series of 3D images over time.

-

Co-register the PET images with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs).

-

Generate time-activity curves (TACs) for each ROI.

-

Quantify receptor binding using kinetic modeling. Common methods include:

-

Reference Tissue Models: Uses a brain region devoid of specific binding (e.g., cerebellum) as an input function, avoiding the need for arterial blood sampling.[14][15] The outcome measure is the binding potential (BP_ND).

-

Plasma Input Models: Uses the metabolite-corrected arterial plasma TAC as the input function to calculate the total distribution volume (V_T).[16]

-

-

Conclusion

This compound remains a cornerstone tool for investigating the serotonin system. Its high affinity and selectivity for the 5-HT2A receptor, combined with its utility as a PET radioligand, provide researchers with a powerful means to explore the receptor's role in health and disease. The standardized protocols outlined in this guide offer a framework for conducting rigorous and reproducible experiments, from in vitro binding assays to in vivo functional imaging, thereby facilitating advancements in neuroscience and drug development.

References

- 1. Altanserin - Wikipedia [en.wikipedia.org]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. msudenver.edu [msudenver.edu]

- 7. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,5-Dimethoxy-4-iodoamphetamine and altanserin induce region-specific shifts in dopamine and serotonin metabolization pathways in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time-efficient and convenient synthesis of [(18)F]altanserin for human PET imaging by a new work-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [18F]altanserin binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

Altanserin in Early-Stage Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altanserin (B1665730) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in neuroscience research due to its involvement in various physiological and pathological processes, including mood regulation, cognition, and psychosis.[1] In its radiolabeled form, [18F]Altanserin, it has become an invaluable tool for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET), enabling the study of these receptors in the living brain of both preclinical models and human subjects.[2][3][4] This technical guide provides an in-depth overview of the early-stage research applications of Altanserin, focusing on its binding profile, experimental methodologies, and its utility in elucidating the role of the 5-HT2A receptor in health and disease.

Core Properties of Altanserin

Altanserin exhibits high affinity and selectivity for the 5-HT2A receptor. Its binding characteristics have been extensively studied, providing a solid foundation for its use as a research tool.

Binding Affinity and Selectivity

Altanserin's primary pharmacological action is as a high-affinity antagonist at the 5-HT2A receptor.[1] However, it also displays affinity for other receptors, which is a critical consideration in experimental design and data interpretation. The table below summarizes the inhibitory constants (Ki) of Altanserin for various neurotransmitter receptors.

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.13 | [1] |

| α1-adrenergic | 4.55 | [1] |

| 5-HT2C | 6.0 | [2] |

| 5-HT7 | 15 | [2] |

| D2 dopamine | 62 | [1] |

| 5-HT1A | 1570 | [1] |

| 5-HT6 | 1756 | [2] |

Table 1: Binding affinities (Ki) of Altanserin for various neurotransmitter receptors.

The sub-nanomolar affinity for the 5-HT2A receptor, coupled with significantly lower affinities for other receptors, underscores its utility as a selective 5-HT2A antagonist.

Functional Activity: Antagonism and Inverse Agonism

While initially characterized as a neutral antagonist, recent evidence suggests that Altanserin can act as an inverse agonist at the 5-HT2A receptor.[1] Specifically, it has been shown to inhibit the constitutive activity of the receptor by modulating G-protein coupling. In human prefrontal cortex membranes, Altanserin was found to inhibit [35S]GTPγS binding to Gαi1 proteins, a hallmark of inverse agonism.[1] This is in contrast to its structural analog, ketanserin (B1673593), which behaves as a partial agonist on Gαq/11 proteins.[1] This differential signaling profile highlights the nuanced pharmacology of Altanserin and has important implications for its use in functional studies.

Key Early-Stage Research Applications

Altanserin's unique properties make it a versatile tool for a range of early-stage research applications, primarily centered around the investigation of the 5-HT2A receptor system.

In Vitro Receptor Binding and Autoradiography

Altanserin, particularly in its radiolabeled form, is extensively used in in vitro binding assays to determine the density and distribution of 5-HT2A receptors in tissue homogenates and brain slices. These autoradiographic studies have been instrumental in mapping the anatomical distribution of 5-HT2A receptors in the brains of various species, including rats and humans.[5][6]

In Vivo Imaging with Positron Emission Tomography (PET)

The most prominent application of Altanserin in early-stage research is as the radiotracer [18F]Altanserin for PET imaging. [18F]Altanserin PET allows for the non-invasive quantification and visualization of 5-HT2A receptor availability in the living brain.[3][4][7] This has enabled researchers to investigate the role of 5-HT2A receptors in a wide array of neuropsychiatric and neurological disorders, including depression, schizophrenia, Parkinson's disease, and Alzheimer's disease.[8][9][10]

PET studies with [18F]Altanserin have consistently shown high receptor density in the neocortex, with lower levels in the hippocampus and striatum, and negligible binding in the cerebellum, which is often used as a reference region for non-specific binding.[3][4] A consistent finding across numerous studies is an age-related decline in 5-HT2A receptor binding in the human brain.[4]

Investigation of 5-HT2A Receptor Signaling Pathways

The discovery of Altanserin's inverse agonist properties has opened up new avenues for investigating the intricacies of 5-HT2A receptor signaling. By comparing the effects of Altanserin with those of agonists and neutral antagonists, researchers can dissect the differential roles of Gq/11 and Gi/o signaling pathways downstream of the 5-HT2A receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols involving Altanserin.

Radioligand Binding Assay (In Vitro)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin or another suitable radioligand in the presence of unlabeled Altanserin as a competitor.

Materials:

-

Cell membranes or tissue homogenates expressing 5-HT2A receptors

-

Radioligand (e.g., [3H]ketanserin)

-

Unlabeled Altanserin (for competition)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled Altanserin or the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[18F]Altanserin PET Imaging in Rodents

This protocol outlines a typical procedure for conducting a PET scan in a rat using [18F]Altanserin.

Materials:

-

[18F]Altanserin

-

Anesthesia (e.g., isoflurane)

-

Small animal PET scanner

-

Catheterization supplies

-

Saline

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the scan. Place a catheter in a tail vein for radiotracer injection.

-

Positioning: Position the animal in the PET scanner.

-

Radiotracer Injection: Inject a bolus of [18F]Altanserin (e.g., 8-55 MBq) intravenously over 30 seconds, followed by a saline flush.[3]

-

Dynamic PET Scan: Acquire dynamic PET data in list mode for a duration of 90-180 minutes.[3][9]

-

Blood Sampling (optional but recommended for full kinetic modeling): If an arterial input function is required, an arterial line should be placed to collect serial blood samples throughout the scan for measurement of plasma radioactivity and metabolite analysis.

-

Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

-

Data Analysis:

-

Define regions of interest (ROIs) on the reconstructed images (e.g., cortex, striatum, cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Perform kinetic modeling of the TACs. A simplified reference tissue model using the cerebellum as the reference region is often employed to estimate the binding potential (BPND).[3] Alternatively, a more complex two-tissue compartment model can be used if an arterial input function is available.

-

[35S]GTPγS Binding Assay (Functional Assay)

This protocol is based on the methodology used to demonstrate Altanserin's inverse agonist activity.

Materials:

-

Human prefrontal cortex membranes (or other tissue/cells expressing 5-HT2A receptors)

-

[35S]GTPγS

-

GDP

-

Altanserin and other test ligands

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Anti-Gαi1 and Anti-Gαq/11 antibodies (for immunocapture)

-

Protein A-coated scintillation proximity assay (SPA) beads

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the membrane preparation, GDP, [35S]GTPγS, and either vehicle or the test ligand (e.g., Altanserin).

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [35S]GTPγS binding.

-

Immunocapture: Add specific anti-Gα subunit antibodies (e.g., anti-Gαi1) and incubate to allow antibody-G-protein complex formation.

-

SPA Bead Addition: Add Protein A-coated SPA beads and incubate to capture the antibody-G-protein-[35S]GTPγS complexes.

-

Scintillation Counting: Count the plate in a microplate scintillation counter. The proximity of the [35S] to the scintillant in the beads generates a light signal.

-

Data Analysis: Express the data as a percentage of basal [35S]GTPγS binding. A decrease in binding in the presence of the ligand indicates inverse agonism, while an increase suggests agonism.

Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling pathways modulated by an agonist and Altanserin.

Experimental Workflow for [18F]Altanserin PET Imaging

Caption: A typical experimental workflow for an [18F]Altanserin PET imaging study.

Conclusion

Altanserin is a cornerstone tool in the early-stage research of the 5-HT2A receptor. Its high affinity and selectivity, combined with its utility as a PET radioligand, have significantly advanced our understanding of the serotonergic system's role in brain function and disease. The growing appreciation of its inverse agonist properties further expands its application in dissecting the complexities of 5-HT2A receptor signaling. This guide provides a foundational understanding of Altanserin's properties and its application in key experimental paradigms, serving as a valuable resource for researchers in the field of neuroscience and drug development.

References

- 1. Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]altanserin in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altanserin - Wikipedia [en.wikipedia.org]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]altanserin: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Altanserin Hydrochloride: A Technical Guide to its Chemical Properties and 5-HT2A Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altanserin hydrochloride is a potent and selective antagonist of the 5-HT2A serotonin (B10506) receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its interaction with the 5-HT2A receptor. Detailed experimental methodologies for characterizing its binding affinity are presented, along with a depiction of the associated intracellular signaling cascade. This document is intended to serve as a core reference for researchers and professionals engaged in drug discovery and development targeting the serotonergic system.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the quinazolinone class. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one,hydrochloride[1] |

| CAS Number | 1135280-78-2[2][3] |

| SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S.Cl[1][4] |

| InChIKey | JFPPLMAMMZZOEA-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₂FN₃O₂S·HCl[2][4] |

| Molecular Weight | 447.95 g/mol [2][3] |

| Appearance | White to light yellow solid[6] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming[2][7] |

| Storage | Desiccate at +4°C[2] or store at -20°C for long-term[6] |

| Purity | ≥98%[2] |

Pharmacological Properties

This compound is a high-affinity antagonist for the 5-HT2A receptor. Its selectivity has been characterized through binding assays against a panel of neurotransmitter receptors.

Table 3: Receptor Binding Affinity (Ki values)

| Receptor | Ki (nM) |

| 5-HT2A | 0.13[2][7] |

| α1-adrenergic | 4.55[2][7] |

| 5-HT2C | 40[2][7] |

| D2 (dopamine) | 62[2][7] |

| 5-HT1A | 1570[2][7] |

The low Ki value for the 5-HT2A receptor indicates a high binding affinity. Its selectivity is demonstrated by the significantly higher Ki values for other receptors, indicating weaker binding.

Mechanism of Action and Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3] As an antagonist, Altanserin binds to the 5-HT2A receptor but does not activate it, thereby blocking the binding of the endogenous agonist, serotonin (5-HT), and inhibiting the downstream signaling cascade.

Upon agonist binding, the 5-HT2A receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. Altanserin blocks this entire cascade by preventing the initial receptor activation by serotonin.

Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Altanserin.

Experimental Protocols

The following section details a representative experimental protocol for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor using a radioligand binding assay.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a generalized procedure based on standard receptor binding assay methodologies.

Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

Cell Membranes: Commercially available or prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Radioligand: [³H]Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Dilute the membranes to the desired final concentration in the assay buffer.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Test Compound: this compound dilution, radioligand, and membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Inhibition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

-

Determine IC50:

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Altanserin that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Ki:

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Its high affinity and selectivity make it a suitable radioligand for in vitro and in vivo studies, including positron emission tomography (PET) imaging. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor-mediated Gαq/11 activation in psychiatric disorders: A postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

The Selectivity of Altanserin for 5-HT2A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altanserin (B1665730) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes in the central nervous system. Its high affinity and selectivity have established it as a critical tool in neuropharmacology, particularly as a radioligand for in vivo imaging of 5-HT2A receptors using positron emission tomography (PET).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of Altanserin for the 5-HT2A receptor, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Data Presentation

Binding Affinity Profile of Altanserin

The selectivity of Altanserin is determined by its binding affinity (Ki) for the 5-HT2A receptor compared to a panel of other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented in the table below, compiled from various radioligand binding assays, demonstrates the high affinity of Altanserin for the human 5-HT2A receptor and its significantly lower affinity for other serotonin receptor subtypes and other G-protein coupled receptors.

| Receptor Target | Binding Affinity (Ki) [nM] | Fold Selectivity vs. 5-HT2A |

| Serotonin 5-HT2A | 0.13 - 0.3 | - |

| Serotonin 5-HT2C | 6.0 | ~20-46 fold |

| Serotonin 5-HT7 | 15 | ~50-115 fold |

| Serotonin 5-HT6 | 1,756 | >5800 fold |

| α1-Adrenoceptor | 5 | ~17-38 fold |

| Dopamine D2 | 62 | ~207-477 fold |

Note: Ki values can vary between different studies and experimental conditions.

Functional Activity of Altanserin at the 5-HT2A Receptor